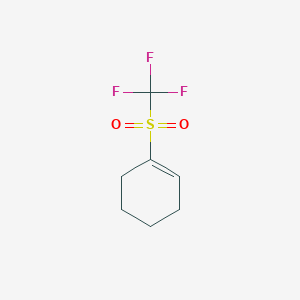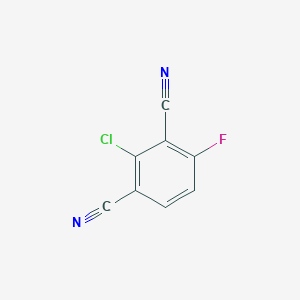
5-Bromo-8-fluoroisoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-fluoroisoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse pharmacological properties and synthetic versatility. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroisoquinolin-3(2H)-one typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-8-fluoroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing bromine and fluorine atoms.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
5-Bromo-8-fluoroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoisoquinolin-3-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoroisoquinolin-3-ol:
5,8-Difluoroisoquinolin-3-ol: Contains two fluorine atoms, which may enhance its biological activity compared to 5-Bromo-8-fluoroisoquinolin-3(2H)-one.
Uniqueness
This compound is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C9H5BrFNO |
|---|---|
Poids moléculaire |
242.04 g/mol |
Nom IUPAC |
5-bromo-8-fluoro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H5BrFNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13) |
Clé InChI |
PZEJMVOULDIZID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CNC(=O)C=C2C(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)




![methyl 2-[2-(2-hydroxyethyl)-1-benzofuran-5-yl]acetate](/img/structure/B8611606.png)

![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)

![2-Methoxycyclohepta[d]imidazole](/img/structure/B8611648.png)
